molecular formula C23H21F2N3O3 B055013 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 116169-42-7

7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No. B055013
CAS RN: 116169-42-7
M. Wt: 425.4 g/mol
InChI Key: DUUWOAOVRDJMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic medication that belongs to the class of fluoroquinolones. It is used to treat bacterial infections such as urinary tract infections, respiratory tract infections, skin infections, and bone and joint infections. Ciprofloxacin is a synthetic antibiotic that was first synthesized in 1981 and was approved by the FDA in 1987. It is considered to be a broad-spectrum antibiotic that is effective against a wide range of bacteria.

Mechanism of Action

7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.
Biochemical and Physiological Effects:
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been shown to have various biochemical and physiological effects on the body. Some of these effects include:
1. Inhibition of bacterial DNA replication and repair.
2. Inhibition of bacterial cell division.
3. Increase in reactive oxygen species (ROS) production.
4. Alteration of bacterial membrane permeability.

Advantages and Limitations for Lab Experiments

7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad-spectrum antibiotic activity.
2. High potency against bacteria.
3. Well-established pharmacokinetics and pharmacodynamics.
4. Low toxicity in humans.
Some of the limitations of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Limited activity against some bacterial strains.
2. Potential for antibiotic resistance.
3. Limited use in certain patient populations.
4. Potential for drug interactions.

Future Directions

There are several future directions for the study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn. Some of these directions include:
1. Investigation of the potential for drug repurposing: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been investigated for its potential use in the treatment of other diseases such as cancer and tuberculosis.
2. Development of new antibiotics: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the development of new antibiotics with improved efficacy and reduced toxicity.
3. Investigation of the mechanisms of antibiotic resistance: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the mechanisms of antibiotic resistance in bacteria.
4. Investigation of the pharmacokinetics and pharmacodynamics of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn in different patient populations: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the pharmacokinetics and pharmacodynamics of the drug in different patient populations, such as children and the elderly.

Synthesis Methods

The synthesis of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn involves a series of chemical reactions. The first step involves the condensation of 3-aminopyrrolidine with phenylacetonitrile to form 3-phenyl-3-aminopyrrolidine. The second step involves the cyclization of 3-phenyl-3-aminopyrrolidine with ethyl acetoacetate to form 1-cyclopropyl-6,8-difluoro-7-(3-phenyl-3-aminopyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid. The final step involves the esterification of the carboxylic acid group to form 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn.

Scientific Research Applications

7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been extensively studied for its antibacterial properties and has been used in many scientific research studies. Some of the research applications of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Treatment of bacterial infections: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn is used to treat bacterial infections in humans and animals.
2. Antibiotic resistance: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in studies to investigate antibiotic resistance in bacteria.
3. Pharmacokinetics: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of the drug.
4. Toxicology: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in toxicology studies to investigate the toxicity of the drug.

properties

CAS RN

116169-42-7

Molecular Formula

C23H21F2N3O3

Molecular Weight

425.4 g/mol

IUPAC Name

7-(3-amino-3-phenylpyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H21F2N3O3/c24-17-10-15-19(28(14-6-7-14)11-16(21(15)29)22(30)31)18(25)20(17)27-9-8-23(26,12-27)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12,26H2,(H,30,31)

InChI Key

DUUWOAOVRDJMNY-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O

Origin of Product

United States

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